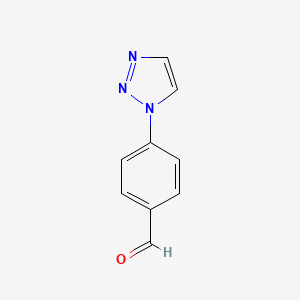
4-(1H-1,2,3-Triazol-1-YL)benzaldehyde
Overview
Description
4-(1H-1,2,3-Triazol-1-YL)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a 1H-1,2,3-triazole ring
Mechanism of Action
Target of Action
The primary target of 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .
Mode of Action
This compound interacts with its target, HSP90, by binding to it . Preliminary HSP90 binding assay showed that compounds similar to this compound exhibited significant HSP90α binding affinity . Molecular modeling studies also confirmed possible mode of interaction between these compounds and the binding sites of HSP90 by hydrogen bond and hydrophobic interactions .
Biochemical Pathways
The interaction of this compound with HSP90 affects the function of this protein, leading to changes in the biochemical pathways it is involved in . HSP90 is essential for the cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis .
Pharmacokinetics
The drug-likeness of similar compounds was investigated by predicting their pharmacokinetic properties
Result of Action
The result of the action of this compound is the inhibition of HSP90, leading to changes in the function of its client proteins . This can have significant effects on cellular processes, particularly in cancer cells where HSP90 is often overexpressed . For example, certain compounds similar to this compound displayed potent anti-proliferative activities, particularly in certain cell lines .
Biochemical Analysis
Biochemical Properties
4-(1H-1,2,3-Triazol-1-YL)benzaldehyde plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including heat shock protein 90 (HSP90). HSP90 is a molecular chaperone involved in the folding and stabilization of client proteins. The interaction between this compound and HSP90 is primarily mediated through hydrogen bonding and hydrophobic interactions, which can inhibit the activity of HSP90 and lead to the degradation of its client proteins .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by disrupting the function of HSP90, leading to the degradation of oncogenic proteins and the induction of apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the N-terminal ATP-binding pocket of HSP90, inhibiting its chaperone activity. This inhibition results in the destabilization and subsequent degradation of HSP90 client proteins, which are essential for cell survival and proliferation . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound have been investigated in laboratory settings. Over time, the compound has been observed to maintain its stability under various conditions, making it suitable for long-term studies. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. In vitro and in vivo studies have shown that the long-term effects of this compound on cellular function include sustained inhibition of HSP90 activity and the continuous degradation of client proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to effectively inhibit HSP90 activity without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional therapeutic benefits are observed .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, this compound can influence metabolic flux and alter the levels of certain metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. The localization and accumulation of this compound can be influenced by its interactions with transporters and binding proteins, affecting its overall distribution within the cell .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound has been found to localize in specific compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with target proteins and exert its effects. Post-translational modifications and targeting signals can direct this compound to these compartments, influencing its subcellular distribution and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This method is highly efficient and provides high yields of the desired product. The general procedure involves the reaction of 4-azidobenzaldehyde with an alkyne in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in a solvent like t-butanol/water mixture .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the CuAAC reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of this process.
Chemical Reactions Analysis
Types of Reactions: 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: 4-(1H-1,2,3-Triazol-1-YL)benzoic acid.
Reduction: 4-(1H-1,2,3-Triazol-1-YL)benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1H-1,2,3-Triazol-1-YL)benzaldehyde has numerous applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: It is used in the design of functional materials, such as polymers and coordination complexes, due to its ability to form stable triazole linkages.
Chemical Biology: It is employed in bioconjugation techniques to label biomolecules with fluorescent tags or other functional groups.
Comparison with Similar Compounds
4-(1H-1,2,4-Triazol-1-YL)benzaldehyde: Similar structure but with a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.
4-(1H-1,2,3-Triazol-1-YL)benzoic acid: An oxidized form of 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde.
Uniqueness: this compound is unique due to the presence of the 1,2,3-triazole ring, which imparts distinct chemical properties and reactivity compared to other triazole derivatives. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
4-(triazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-7-8-1-3-9(4-2-8)12-6-5-10-11-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKGVKDSSJVBFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N2C=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445643 | |
| Record name | 4-(1H-1,2,3-Triazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41498-10-6 | |
| Record name | 4-(1H-1,2,3-Triazol-1-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41498-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-1,2,3-Triazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
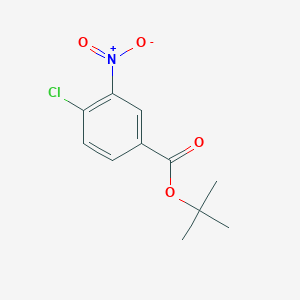
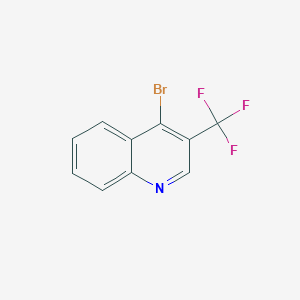


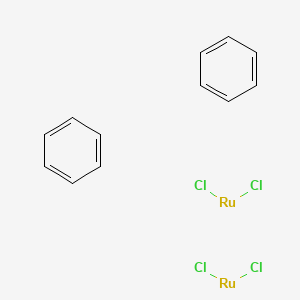
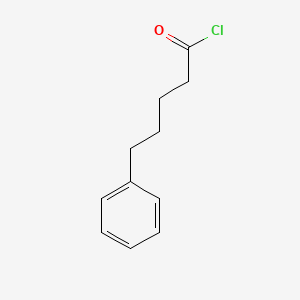
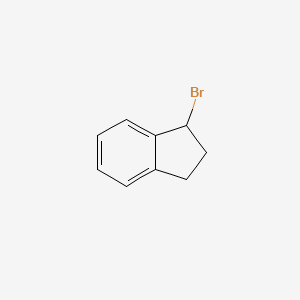
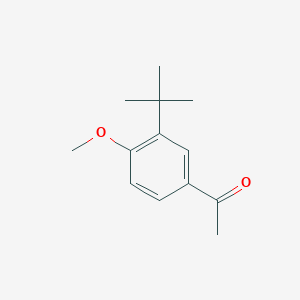
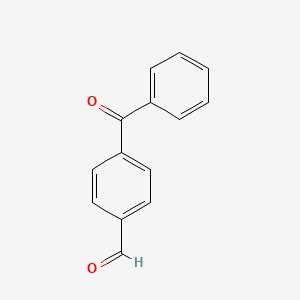
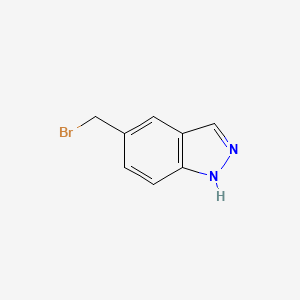
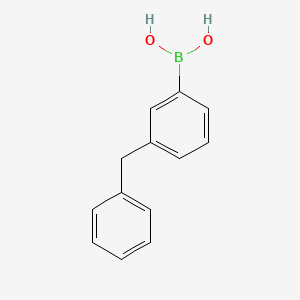
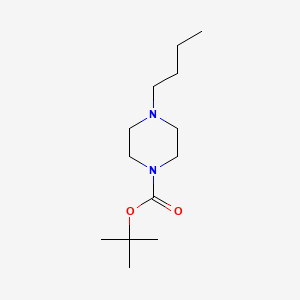
![3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B1278538.png)
![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide](/img/structure/B1278543.png)
